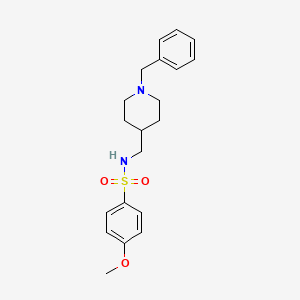

N-((1-苄基哌啶-4-基)甲基)-4-甲氧基苯磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

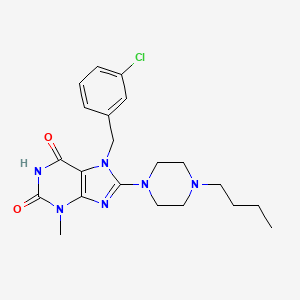

“N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide” is a chemical compound with a complex structure . It’s important to note that my internal knowledge was last updated in 2021, and I may not have the most recent information about this compound.

Synthesis Analysis

The synthesis of compounds similar to “N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide” has been reported in the literature . For instance, the compound “N′-(1-benzylpiperidin-4-yl)acetohydrazide” was synthesized as a starting material for the synthesis of a wide variety of Fentanyl-based analgesics . The synthesis involved the reaction of acetylhydrazide with 1-(phenylmethyl)-piperidin-4-one in ethanol .Molecular Structure Analysis

The molecular structure of compounds similar to “N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide” has been studied . For example, the crystal structure of “N′-(1-benzylpiperidin-4-yl)acetohydrazide” was determined using single-crystal X-ray diffraction . The compound crystallized with four crystallographically unique molecules in the asymmetric unit, each with a very similar conformation .科学研究应用

抗 HIV 和抗真菌活性

N-((1-苄基哌啶-4-基)甲基)-4-甲氧基苯磺酰胺和相关化合物已被探索用于治疗各种健康状况的潜力。一个重要的研究领域是它们在抗 HIV 和抗真菌活性中的应用。Zareef 等人(2007 年)的一项研究重点介绍了新型手性和非手性苯磺酰胺的合成及其对抗 HIV 和抗真菌活性的体外筛选 (Zareef、Iqbal、Al-Masoudi、Zaidi、Arfan 和 Shahzad,2007)。

癌症治疗中的光动力疗法

另一个应用是癌症治疗中的光动力疗法。Pişkin、Canpolat 和 Öztürk(2020 年)合成了用苯磺酰胺基取代的新型锌酞菁衍生物。这些衍生物表现出高单线态氧量子产率,使其适用于癌症治疗中的 II 型光动力疗法 (Pişkin、Canpolat 和 Öztürk,2020)。

晶体结构分析

已经分析了相关苯磺酰胺化合物的晶体结构,以了解它们的物理和化学性质。罗德里格斯等人(2015 年)研究了 4-甲氧基苯磺酰胺衍生物的晶体结构,揭示了超分子结构的不同维度 (罗德里格斯、普里玛、纳文、洛卡纳特和苏切坦,2015)。

抗肿瘤活性

研究还集中在这些化合物的抗肿瘤潜力上。阿巴西等人(2014 年)合成了 N-[烷氧基-6-吲唑基]芳基磺酰胺,并评估了它们对人肿瘤细胞系的抗增殖和凋亡活性。一些化合物表现出显着的抗肿瘤活性 (阿巴西、拉基布、奇查、布伊桑、汉尼欧、艾耶洛、甘杰米、卡斯塔尼奥拉、罗萨诺和维亚莱,2014)。

抗菌剂

N-烷基/芳基烷基-4-甲基-N-(萘-1-基)苯磺酰胺的合成及其作为抗菌剂的评估是另一个重要的研究领域。阿巴西等人(2015 年)报道这些化合物表现出有效的抗菌性能 (阿巴西、曼祖尔、阿齐兹-乌尔-雷赫曼、西迪基、艾哈迈德、马利克、阿什拉夫、库拉特-乌尔-艾因和沙阿,2015)。

未来方向

The future research directions for “N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide” could involve further exploration of its synthesis, characterization, and potential applications. Given the interest in piperidine derivatives in the pharmaceutical industry , this compound could be of interest for the development of new therapeutic agents.

作用机制

Target of Action

The primary target of N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide is Acetylcholinesterase . Acetylcholinesterase is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that plays a crucial role in muscle movement and cognitive functions .

Mode of Action

This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission .

Biochemical Pathways

The inhibition of Acetylcholinesterase affects the cholinergic pathway. The cholinergic pathway is involved in many physiological functions, including muscle contraction, heart rate, memory, and learning. By inhibiting Acetylcholinesterase, this compound potentially enhances the signaling in these pathways .

Pharmacokinetics

Similar compounds are known to have varying absorption, distribution, metabolism, and excretion (adme) properties . The bioavailability of such compounds can be influenced by factors such as their chemical structure, formulation, route of administration, and individual patient characteristics.

Result of Action

The inhibition of Acetylcholinesterase by N-((1-benzylpiperidin-4-yl)methyl)-4-methoxybenzenesulfonamide can lead to an increase in acetylcholine levels. This can enhance cholinergic transmission, potentially improving cognitive function and muscle movement . .

属性

IUPAC Name |

N-[(1-benzylpiperidin-4-yl)methyl]-4-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3S/c1-25-19-7-9-20(10-8-19)26(23,24)21-15-17-11-13-22(14-12-17)16-18-5-3-2-4-6-18/h2-10,17,21H,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAEGOHPRCIIVEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(5E)-5-[(2-fluorophenyl)methylidene]-3-[3-(4-methylpiperazin-1-yl)-3-oxopropyl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2940344.png)

![3-[5-(2-chlorophenyl)-1,3-oxazol-2-yl]-N-(1-cyanocyclobutyl)-N-methylpropanamide](/img/structure/B2940347.png)

![2-(Chloromethyl)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2940355.png)

![3-[(5-Amino-2-methylanilino)methyl]benzonitrile](/img/structure/B2940359.png)

![2-[4-(2-Aminoethyl)phenoxy]acetamide](/img/structure/B2940360.png)

![(E)-N-[6-(Dimethylamino)pyridin-3-YL]-2-phenylethenesulfonamide](/img/structure/B2940362.png)

![2-Bromo-11H-benzo[b]fluoren-11-one](/img/structure/B2940366.png)